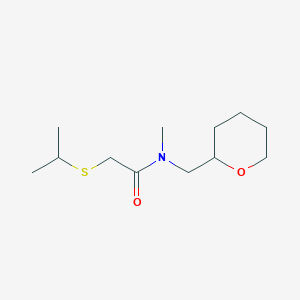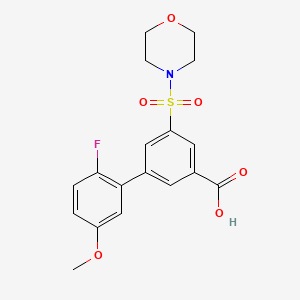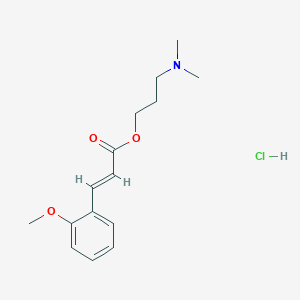![molecular formula C15H16N4O2S B5398549 N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide, commonly known as EOB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various scientific studies. In
Mécanisme D'action
The mechanism of action of EOB is not fully understood. However, studies have shown that EOB can interact with DNA and inhibit the growth of cancer cells. EOB has also been shown to inhibit the activity of certain enzymes, such as cholinesterase and tyrosinase.
Biochemical and Physiological Effects:
EOB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that EOB can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the activity of certain enzymes. In vivo studies have shown that EOB can reduce tumor growth in mice and improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EOB in lab experiments is its fluorescent properties, which allow for easy detection and visualization. EOB also has a relatively low toxicity, making it a safer alternative to other compounds. However, EOB has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of EOB in scientific research. One area of interest is the development of EOB-based fluorescent probes for detecting amyloid fibrils in Alzheimer's disease. Another area of interest is the development of EOB-based anticancer agents with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of EOB and its potential applications in other areas of research, such as neuroscience and microbiology.
Conclusion:
EOB is a promising compound with potential applications in various areas of scientific research. Its fluorescent properties, low toxicity, and antibacterial and antifungal properties make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of EOB and its potential applications in other areas of research.
Méthodes De Synthèse
EOB can be synthesized using several methods, including the reaction of N-ethyl-6-bromobenzothiazole-3-carboxamide with 3-ethyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of N-ethyl-6-chlorobenzothiazole-3-carboxamide with 3-ethyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base and a palladium catalyst. Both methods have been successful in producing EOB with high yields.
Applications De Recherche Scientifique
EOB has been used in various scientific studies, including as a fluorescent probe for detecting amyloid fibrils in Alzheimer's disease and as a potential anticancer agent. EOB has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-13-17-14(21-18-13)8-19(4-2)15(20)10-5-6-11-12(7-10)22-9-16-11/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBCWBBETRYACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(CC)C(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5398472.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5398480.png)
![ethyl 5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5398485.png)

![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5398507.png)
![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5398511.png)
![1-{[2-methyl-1,1-dioxido-5-(2-thienyl)-1,2,6-thiadiazinan-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5398514.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)


![2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
![ethyl 5-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5398542.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
